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molecular formula C8H10ClN3S B8479989 (3-Chloro-2-methylphenyl)thiosemicarbazide

(3-Chloro-2-methylphenyl)thiosemicarbazide

Cat. No. B8479989
M. Wt: 215.70 g/mol
InChI Key: UGFVODHLEUQXMH-UHFFFAOYSA-N
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Patent
US05405857

Procedure details

19.3 g (0.1 mole) of 3-chloro-2-methylphenylhydrazinehydrochloride were dissolved in 200 ml of absolute ethanol. 11.64 g (0.12 mole) of potassium thiocyanate were added to the solution, and the mixture was heated during reflux for 16 hours. The mixture was then cooled, whereby the product was partially precipitated, and the mixture was subsequently evaporated to dryness by means of a rotating evaporator. The product was recrystallized from 200 ml water and 250 ml methanol, separated by filtration and washed thoroughly with water.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
11.64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:4]([CH3:11])=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[S-:12][C:13]#[N:14].[K+]>C(O)C>[Cl:2][C:3]1[C:4]([CH3:11])=[C:5]([NH:9][NH:10][C:13]([NH2:14])=[S:12])[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
19.3 g
Type
reactant
Smiles
Cl.ClC=1C(=C(C=CC1)NN)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
potassium thiocyanate
Quantity
11.64 g
Type
reactant
Smiles
[S-]C#N.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
during reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
whereby the product was partially precipitated
CUSTOM
Type
CUSTOM
Details
the mixture was subsequently evaporated to dryness by means of a rotating evaporator
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 200 ml water and 250 ml methanol
CUSTOM
Type
CUSTOM
Details
separated by filtration
WASH
Type
WASH
Details
washed thoroughly with water

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C=CC1)NNC(=S)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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